4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline

Description

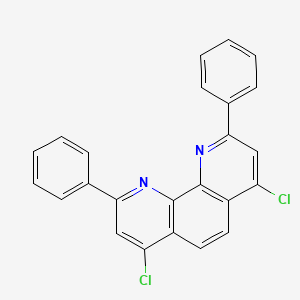

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline (CAS: 1956367-14-8, molecular formula: C₂₄H₁₄Cl₂N₂) is a substituted 1,10-phenanthroline derivative characterized by chloro groups at the 4,7 positions and phenyl substituents at the 2,9 positions. This compound is synthesized via nucleophilic substitution reactions starting from 4,7-dichloro-1,10-phenanthroline, a key intermediate accessible through multi-step syntheses involving diaminobenzenes and C₃-units . The dichloro groups enable further functionalization, while the phenyl substituents introduce steric bulk and electronic effects, making it valuable in coordination chemistry and materials science. It is commercially available with 98% purity and requires storage under inert conditions at 2–8°C .

Structure

3D Structure

Properties

Molecular Formula |

C24H14Cl2N2 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

4,7-dichloro-2,9-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/C24H14Cl2N2/c25-19-13-21(15-7-3-1-4-8-15)27-23-17(19)11-12-18-20(26)14-22(28-24(18)23)16-9-5-2-6-10-16/h1-14H |

InChI Key |

FKFPVZRPWMREGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4Cl)C5=CC=CC=C5)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline typically involves the chlorination of 2,9-diphenyl-1,10-phenanthroline. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 7 positions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.

Complex Formation: It can form complexes with metal ions, which is particularly useful in coordination chemistry and catalysis.

Scientific Research Applications

Scientific Research Applications

Phenanthroline derivatives are used as ligands to form complexes with metal ions, and these complexes are studied for their catalytic properties. Their ability to bind metal ions also makes them useful as probes for studying metal ion interactions in biological systems and in biochemical assays.

Use in Synthesis

4,7-dichloro-1,10-phenanthrolines are useful in the synthesis of various derivatives . New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives have been reported .

Extraction Technologies

4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamides have been synthesized for extraction experiments . The incorporation of chlorine atoms into the phenanthroline core reduces the Brønsted basicity of the synthesized ligands and increases their solubility in extraction tests . This modification results in ligands that are significantly less basic than non-substituted phenanthroline, which is important for the separation of f-elements in highly acidic solutions .

Additional Information

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline involves its ability to interact with metal ions and biological molecules. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can intercalate with DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

2,9-Disubstituted Phenanthrolines

- 2,9-Diphenyl-1,10-phenanthroline (dpp): Lacks chloro substituents but shares the 2,9-diphenyl configuration. Used in copper(II) complexes, dpp exhibits distinct electrochemical behavior, with redox potentials influenced by phenyl electron-donating effects.

- 4,7-Dichloro-2,9-dimethyl-1,10-phenanthroline (Neo-4,7-Cl₂) : Features methyl groups at 2,9 and chloro at 4,5. The methyl groups reduce steric hindrance compared to phenyl, facilitating use in Suzuki–Miyaura cross-coupling reactions to attach chromophores like pyrene .

4,7-Disubstituted Phenanthrolines

- 4,7-Diphenyl-1,10-phenanthroline (bathophenanthroline): Lacks chloro groups but is widely used in ruthenium complexes (e.g., [Ru(bathophen)₃]²⁺), where extended conjugation from phenyl groups enhances luminescence properties. Its redox potentials differ significantly from chloro-substituted analogs due to electronic and steric effects .

- 4,7-Diamino-1,10-phenanthroline-2,9-dicarboxamide: Amino and carboxamide groups at 4,7 and 2,9 positions, respectively, confer G-quadruplex DNA binding capabilities, a property absent in the dichloro-diphenyl analog .

Halogen-Substituted Derivatives

- 2,9-Dichloro-1,10-phenanthroline : Chloro groups at 2,9 positions instead of 4,6. This structural isomer exhibits different electronic properties, with reduced steric bulk compared to the diphenyl analog, impacting metal complex stability .

- Fluorinated Phenanthrolines (e.g., 5-fluoro-1,10-phenanthroline) : Fluorine’s strong electron-withdrawing effect lowers LUMO energy more than chlorine, enhancing cytotoxicity in copper complexes. Chloro analogs may offer intermediate electronic modulation .

Electrochemical and Structural Comparisons

Structural Notes:

- In contrast, bathophenanthroline’s 4,7-phenyl groups enhance planarity, improving luminescence quantum yields in ruthenium complexes .

Biological Activity

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline (DCP) is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly its interactions with metal ions and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DCP, supported by data tables and relevant case studies.

DCP is a phenanthroline derivative characterized by the presence of two chlorine atoms at positions 4 and 7 and phenyl groups at positions 2 and 9. Its structure enables it to function as a chelating agent, which is crucial for its biological activity.

Biological Activity

1. Metal Ion Binding

One of the primary biological activities of DCP is its ability to bind metal ions effectively. This property is essential for its application in various biochemical assays and therapeutic contexts. DCP has been shown to form stable complexes with transition metals, which can enhance its anticancer activity by facilitating the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

2. Anticancer Activity

DCP exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that DCP can inhibit cell proliferation and induce apoptosis in human cancer cells:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.80 | Induction of ROS and G2/M phase arrest |

| MCF7 | 0.43 | Apoptosis via mitochondrial pathway |

| PC3 | 26.43 (72 h) | Dose-dependent decrease in cell viability |

These findings suggest that DCP's mechanism involves both oxidative stress induction and cell cycle arrest, leading to programmed cell death .

3. Case Studies

Several studies have highlighted the effectiveness of DCP in cancer therapy:

- Study on HeLa Cells : A study reported that treatment with DCP resulted in a significant increase in ROS levels and subsequent apoptosis, as evidenced by dual staining assays . The compound was found to cause G2/M phase arrest, indicating its potential as an anticancer agent.

- Study on MCF7 Cells : Another investigation revealed that DCP effectively inhibited MCF7 cell growth with an IC50 value of 0.43 μM, showcasing its potency against breast cancer cells . The study emphasized the role of oxidative stress in mediating these effects.

The anticancer activity of DCP can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DCP promotes ROS production within cells, leading to oxidative damage and apoptosis.

- Cell Cycle Arrest : DCP induces G2/M phase arrest in cancer cells, disrupting normal cell division and promoting cell death.

- DNA Interaction : DCP has been shown to interact with DNA, potentially causing strand breaks that contribute to its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.